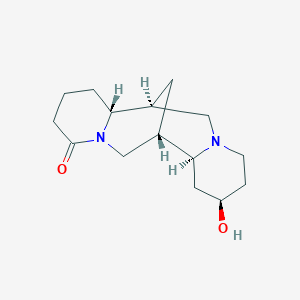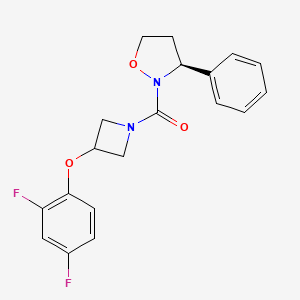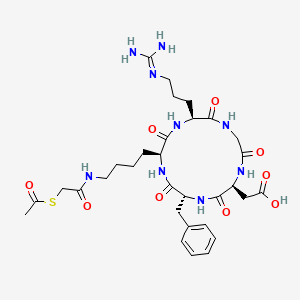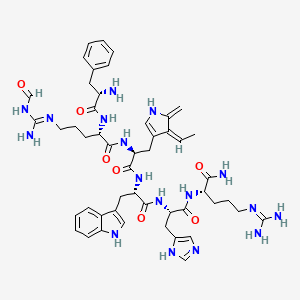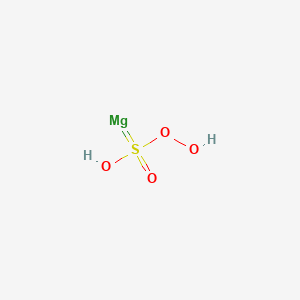
Bictegravir-15N, d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bictegravir-15N, d2 is an isotopically labeled derivative of Bictegravir, a potent integrase strand transfer inhibitor used in the treatment of HIV-1 infection . This compound is labeled with nitrogen-15 and deuterium, which makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bictegravir-15N, d2 involves the incorporation of nitrogen-15 and deuterium into the Bictegravir molecule. The process typically starts with the preparation of intermediates that are subsequently used in the synthesis of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the purification and characterization of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Bictegravir-15N, d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs .
Aplicaciones Científicas De Investigación
Bictegravir-15N, d2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Bictegravir in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of Bictegravir.
Biological Studies: Used in studies involving HIV-1 integrase inhibition and viral replication.
Industrial Applications: Employed in the development and testing of new antiretroviral drugs.
Mecanismo De Acción
Bictegravir-15N, d2 exerts its effects by inhibiting the integrase enzyme of HIV-1, which is essential for viral replication. The compound binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the viral life cycle and reduces the replication of the virus .
Comparación Con Compuestos Similares
Similar Compounds
Dolutegravir: Another integrase inhibitor with a similar mechanism of action.
Raltegravir: An earlier integrase inhibitor used in the treatment of HIV-1.
Elvitegravir: Another member of the integrase inhibitor class with distinct pharmacokinetic properties.
Uniqueness
Bictegravir-15N, d2 is unique due to its isotopic labeling, which enhances its utility in research applications. The incorporation of nitrogen-15 and deuterium allows for precise tracking and analysis in pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C21H18F3N3O5 |
|---|---|
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
(1S,11R,13R)-N-[dideuterio-(2,4,6-trifluorophenyl)methyl]-5-hydroxy-3,6-dioxo-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-(15N)carboxamide |
InChI |
InChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1/i6D2,25+1 |
Clave InChI |
SOLUWJRYJLAZCX-GVTUWXLFSA-N |
SMILES isomérico |
[2H]C([2H])(C1=C(C=C(C=C1F)F)F)[15NH]C(=O)C2=CN3C[C@@H]4N([C@H]5CC[C@H](C5)O4)C(=O)C3=C(C2=O)O |
SMILES canónico |
C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






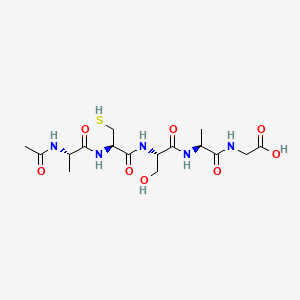
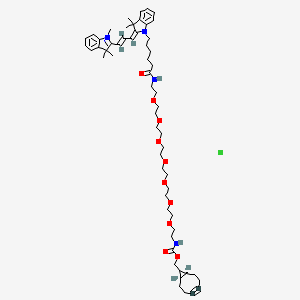

![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)
